![molecular formula C10H18N2O5 B12507567 (2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12507567.png)
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methylcarbamoyl group attached to a propanoic acid backbone. This compound is often used in peptide synthesis and other organic reactions due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methylcarbamoyl group can be introduced using methyl isocyanate or methyl chloroformate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .
化学反应分析
Types of Reactions
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like EDCI or HATU to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide coupling reactions.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Peptides: Coupling reactions with other amino acids or peptides result in the formation of longer peptide chains.
科学研究应用
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is utilized in the development of peptide-based drugs and inhibitors.
Bioconjugation: It serves as a linker in the conjugation of peptides to other molecules or surfaces.
Material Science: The compound can be used in the synthesis of functionalized materials for various applications.
作用机制
The mechanism of action of (2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The methylcarbamoyl group provides additional stability and reactivity to the molecule.
相似化合物的比较
Similar Compounds
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(hydroxy)propanoic acid: Similar structure but with a hydroxy group instead of a methylcarbamoyl group.
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(ethylcarbamoyl)propanoic acid: Similar structure but with an ethylcarbamoyl group instead of a methylcarbamoyl group.
Uniqueness
The presence of the methylcarbamoyl group in (2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid provides unique reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
属性
分子式 |
C10H18N2O5 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
(2S)-4-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)5-7(13)11-4/h6H,5H2,1-4H3,(H,11,13)(H,12,16)(H,14,15)/t6-/m0/s1 |
InChI 键 |
CCHZWRIQRMXMAW-LURJTMIESA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)NC)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


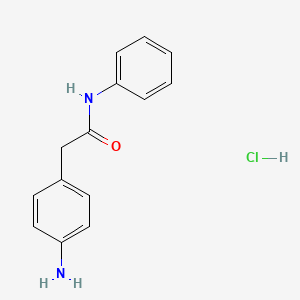
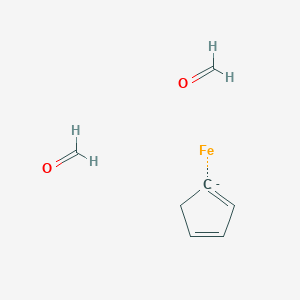
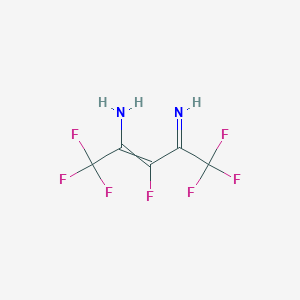
![5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside](/img/structure/B12507513.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B12507521.png)

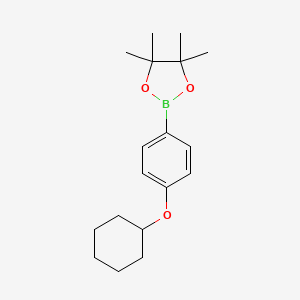
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507543.png)
![(19-Oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl) acetate](/img/structure/B12507544.png)

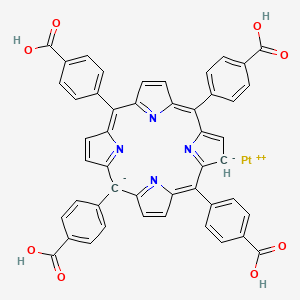
![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito](/img/structure/B12507557.png)
![12-Phenyl-12h-benzo[b]phenothiazine](/img/structure/B12507563.png)
![(5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid](/img/structure/B12507582.png)
